![molecular formula C8H7N3O2S B2499870 Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 2091691-82-4](/img/structure/B2499870.png)

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

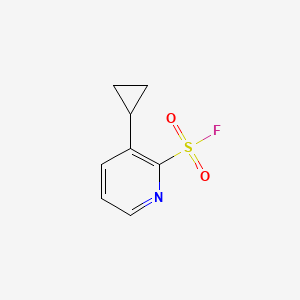

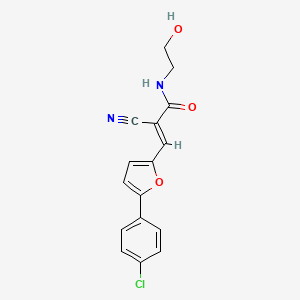

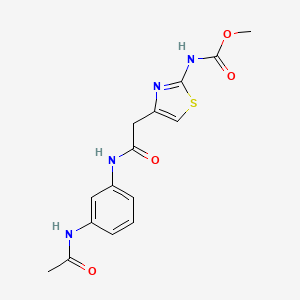

“Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 2091691-82-4 . It has a molecular weight of 209.23 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates substituted at the second position were prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2S/c1-13-8(12)6-5(9)4-2-10-3-11-7(4)14-6/h2-3H,9H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate” are not available, related compounds have been synthesized through various reactions. For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Physical And Chemical Properties Analysis

“Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Sure! Here’s a comprehensive analysis of the scientific research applications of Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate, focusing on six unique fields:

Neuroprotective Agents

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate has shown potential as a neuroprotective agent. Research indicates that derivatives of pyrimidine can inhibit neuroinflammation and protect neuronal cells from apoptosis. These compounds may reduce the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers like cleaved caspase-3, making them promising candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anticancer Agents

This compound is also being explored for its anticancer properties. Pyrimidine derivatives have been found to exhibit significant anticancer activity by interfering with DNA synthesis and repair mechanisms in cancer cells. They can induce apoptosis and inhibit the proliferation of various cancer cell lines, making them valuable in the development of new anticancer drugs .

Antimicrobial Agents

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate has potential applications as an antimicrobial agent. Pyrimidine-based compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. Their ability to disrupt microbial cell walls and inhibit essential enzymes makes them effective in treating infections caused by resistant strains .

Antiviral Agents

The antiviral properties of pyrimidine derivatives are another area of interest. These compounds can inhibit viral replication by targeting viral enzymes and proteins essential for the virus life cycle. This makes them potential candidates for developing treatments against viruses such as HIV, hepatitis, and influenza .

Anti-inflammatory Agents

Research has shown that pyrimidine derivatives can act as anti-inflammatory agents by inhibiting key inflammatory pathways. They can reduce the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This makes them useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Agents

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate also exhibits antioxidant properties. Pyrimidine derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. Their antioxidant activity can help protect cells from damage and support overall cellular health .

These applications highlight the versatility and potential of Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids Recent Advances in Pyrimidine-Based Drugs [One-Pot Synthesis of Thieno [2,3-b]pyridine and Pyrido 3′,2′:4,5

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival .

Mode of Action

These interactions can inhibit or enhance the activity of the target, leading to downstream effects .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation and survival .

Result of Action

Similar compounds have been shown to have antiproliferative effects on certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-13-8(12)6-5(9)4-2-10-3-11-7(4)14-6/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSOTJQOBVVWJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CN=CN=C2S1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)

![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)

![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)